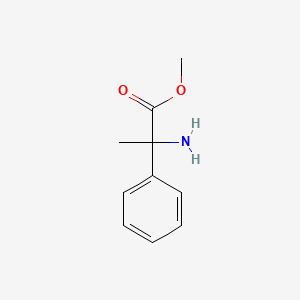

Methyl 2-amino-2-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVDCFUZLGFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560155 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-41-9 | |

| Record name | Methyl 2-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-2-phenylpropanoate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Introduction

Methyl 2-amino-2-phenylpropanoate, also known as methyl α-methylphenylglycinate, is a non-proteinogenic α,α-disubstituted amino acid ester. Its structure, featuring a chiral quaternary carbon atom, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of both a phenyl ring and a methyl group at the α-position imparts unique conformational constraints and metabolic stability to peptides and small molecules incorporating this moiety. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of this compound, tailored for researchers and professionals in the field of drug development.

The strategic incorporation of α,α-disubstituted amino acids like this compound can significantly influence the biological activity and pharmacokinetic profile of a parent compound. The "magic methyl" effect, where the addition of a methyl group can dramatically enhance potency or alter metabolic pathways, is a well-documented phenomenon in drug discovery.[1] This guide will delve into the synthetic methodologies that provide access to this valuable chiral building block, its key properties, and its emerging role in the design of novel therapeutics.

Physicochemical and Stereochemical Properties

This compound is a chiral compound existing as two enantiomers, (R)- and (S)-Methyl 2-amino-2-phenylpropanoate. The specific stereochemistry is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors.

General Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 4507-41-9 (racemic) | [2] |

| 191796-90-4 (hydrochloride salt) | ||

| 5933-41-5 ((S)-enantiomer) | [3] | |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl α-methylphenylglycinate, α-Amino-α-methyl benzene acetic methyl ester | [2] |

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids such as this compound presents a significant challenge due to the difficulty of constructing the sterically hindered quaternary α-carbon. Both classical and modern synthetic strategies have been employed, with a strong emphasis on controlling stereochemistry.

Strecker Synthesis

The Strecker synthesis is a venerable and versatile method for the preparation of α-amino acids.[4][5][6][7] The reaction involves a one-pot, three-component reaction between a ketone (in this case, acetophenone), a source of ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Workflow for Racemic Strecker Synthesis

Caption: Racemic synthesis via the Strecker reaction.

While effective for producing the racemic mixture, the classical Strecker synthesis is not stereoselective.[4] To obtain enantiomerically pure this compound, asymmetric variations of the Strecker reaction are employed. These methods typically utilize a chiral auxiliary or a chiral catalyst to induce stereoselectivity.[8]

Enantioselective Synthetic Approaches

The demand for enantiomerically pure α-amino acids in pharmaceutical development has driven the creation of numerous asymmetric synthetic methods.

1. Catalytic Asymmetric Alkylation of α-Imino Esters:

A powerful strategy involves the catalytic enantioselective alkylation of α-imino esters.[9] This approach utilizes chiral transition metal complexes, such as those based on copper(I), to catalyze the addition of a methyl group (from a suitable reagent) to an α-imino ester precursor. The chirality of the ligand on the metal center dictates the stereochemical outcome of the reaction.

Experimental Protocol: Catalytic Asymmetric Methylation (Conceptual)

-

Preparation of the α-imino ester: The corresponding α-imino ester is prepared from a suitable starting material, such as methyl 2-oxo-2-phenylacetate.

-

Catalyst formation: The chiral catalyst is typically formed in situ by reacting a metal precursor (e.g., a Cu(I) salt) with a chiral phosphine ligand.

-

Asymmetric methylation: The α-imino ester is treated with a methylating agent in the presence of the chiral catalyst.

-

Work-up and purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

2. Biocatalytic Synthesis:

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral α-amino esters.[10] Engineered enzymes, such as protoglobin nitrene transferases, can catalyze the enantioselective amination of C-H bonds. While direct application to this specific molecule may require further enzyme evolution, the principle of using biocatalysts for asymmetric α-amination is well-established.[10]

Logical Relationship of Synthetic Strategies

Caption: Overview of synthetic approaches.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of non-natural peptides and small molecule therapeutics. Its incorporation can lead to compounds with enhanced biological activity, improved metabolic stability, and desirable pharmacokinetic properties.

As a Scaffold in Medicinal Chemistry

The rigid α,α-disubstituted nature of this amino acid ester can be used to constrain the conformation of peptide backbones, which can lead to increased receptor affinity and selectivity. Furthermore, the quaternary α-carbon can block enzymatic degradation by peptidases, thereby increasing the in vivo half-life of peptide-based drugs.

Precursor to Bioactive Molecules

Derivatives of 2-amino-2-phenylpropanoic acid have shown a range of pharmacological activities, including anti-inflammatory and antinociceptive effects.[11] For instance, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a related compound, has demonstrated anti-inflammatory properties with reduced gastrointestinal toxicity compared to some traditional NSAIDs.[11] This suggests that molecules derived from this compound could be promising leads for the development of new anti-inflammatory agents. Phenylpropanoid derivatives, in general, exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects, highlighting the therapeutic potential of this structural class.[12]

The use of amino acid esters as prodrugs is a well-established strategy to improve the bioavailability of parent drugs.[13] The ester functionality of this compound can be hydrolyzed in vivo by esterases to release the active carboxylic acid, making it a suitable promoiety for targeted drug delivery.

Signaling Pathway Relevance

While direct modulation of specific signaling pathways by this compound itself is not extensively documented, its derivatives have been shown to have effects relevant to inflammatory pathways. For example, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been shown to be a potent inhibitor of inflammatory cytokines like IL-6 and TNF-alpha, which are key players in inflammatory signaling cascades.[14]

Conclusion

This compound is a synthetically accessible and highly valuable chiral building block for the modern drug discovery process. The availability of robust synthetic methods, particularly enantioselective approaches, allows for the preparation of optically pure enantiomers. Its unique structural features offer medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic properties of new drug candidates. As the demand for more potent, selective, and metabolically stable therapeutics continues to grow, the importance of non-natural amino acids like this compound in the design of innovative medicines is set to increase.

References

-

Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC - NIH. [Link]

-

Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. SciSpace. [Link]

-

Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society - ACS Publications. [Link]

-

This compound | C10H13NO2 | CID 14426739. PubChem. [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

-

Synthesis of Alpha-Amino Acids. Sketchy MCAT. [Link]

-

Methyl 2-methyl-2-phenylpropanoate | CAS#:57625-74-8. Chemsrc. [Link]

-

(S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4. AMERICAN ELEMENTS. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Synthesis of A. Methyl 2-phenylpropionate. PrepChem.com. [Link]

-

CAS No : 57625-74-8 | Product Name : Methyl 2-Methyl-2-phenylpropanoate. Pharmaffiliates. [Link]

-

Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. PubChem - NIH. [Link]

-

Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed. [Link]

-

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PMC - PubMed Central. [Link]

-

process for the preparation of amino acid methyl esters. Indian Patents. [Link]

- A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.

-

(2S)-2-[[1-oxo-2-(prop-2-enylamino)ethyl]amino]-3-phenylpropanoic acid methyl ester - Optional[MS (GC)]. SpectraBase. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

- Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

-

Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

-

Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H13NO2 | CID 14426739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5933-41-5|Methyl (S)-2-amino-2-phenylpropanoate|BLD Pharm [bldpharm.com]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-amino-2-phenylpropanoate: A Technical Guide

Introduction

Methyl 2-amino-2-phenylpropanoate is a chiral amino acid ester with significant potential in synthetic organic chemistry and drug development. Its structure, featuring a quaternary stereocenter, a phenyl ring, an amino group, and a methyl ester, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet | 5H |

| -OCH₃ (ester) | 3.60 - 3.80 | Singlet | 3H |

| -NH₂ | 1.80 - 2.50 | Singlet (broad) | 2H |

| -CH₃ (quaternary) | 1.60 - 1.80 | Singlet | 3H |

Interpretation and Rationale:

-

Phenyl Protons (7.20 - 7.50 ppm): The five protons on the phenyl ring are expected to resonate in the aromatic region of the spectrum. Due to their different positions (ortho, meta, and para) relative to the quaternary carbon, they will likely appear as a complex multiplet.

-

Ester Methyl Protons (3.60 - 3.80 ppm): The three protons of the methyl ester group are in a relatively deshielded environment due to the adjacent electron-withdrawing carbonyl group. They are expected to appear as a sharp singlet as there are no neighboring protons to couple with.

-

Amine Protons (1.80 - 2.50 ppm): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. This signal will disappear upon the addition of D₂O.

-

Quaternary Methyl Protons (1.60 - 1.80 ppm): The three protons of the methyl group attached to the quaternary carbon are in an aliphatic region. They will appear as a singlet because there are no adjacent protons for coupling.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | 170 - 175 |

| Phenyl-C (quaternary) | 140 - 145 |

| Phenyl-C (CH) | 125 - 130 |

| Quaternary-C | 55 - 65 |

| -OCH₃ (ester) | 50 - 55 |

| -CH₃ (quaternary) | 20 - 30 |

Interpretation and Rationale:

-

Ester Carbonyl Carbon (170 - 175 ppm): The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons (125 - 145 ppm): The six carbons of the phenyl ring will have distinct chemical shifts. The carbon attached to the quaternary center will be a quaternary carbon and will appear around 140-145 ppm, while the five protonated aromatic carbons will resonate between 125-130 ppm.

-

Quaternary Carbon (55 - 65 ppm): The carbon atom at the stereocenter, bonded to the phenyl, amino, methyl, and ester groups, is a quaternary carbon and is expected in this region.

-

Ester Methyl Carbon (50 - 55 ppm): The carbon of the methyl ester group will be in a typical range for such functionalities.

-

Quaternary Methyl Carbon (20 - 30 ppm): The aliphatic methyl carbon attached to the quaternary center will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the -NH₂ protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

A spectral width of 200-220 ppm is common.

-

NMR Workflow Diagram

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretch | 3300 - 3500 | Medium (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (ester) | Stretch | 1730 - 1750 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |

| C-O (ester) | Stretch | 1100 - 1300 | Strong |

| C-N (amine) | Stretch | 1000 - 1250 | Medium |

Interpretation and Rationale:

-

N-H Stretch (3300 - 3500 cm⁻¹): A primary amine will typically show two absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretches (2850 - 3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C=O Stretch (1730 - 1750 cm⁻¹): The carbonyl group of the ester will produce a very strong and sharp absorption band in this region, which is highly characteristic.

-

C=C Aromatic Stretch (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the phenyl ring will result in several bands of medium intensity in this region.

-

C-O and C-N Stretches (1000 - 1300 cm⁻¹): The C-O stretching of the ester and the C-N stretching of the amine will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

IR Spectroscopy Workflow Diagram

Caption: General workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 179 | Molecular Ion |

| [M - OCH₃]⁺ | 148 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 120 | Loss of carbomethoxy radical |

| [C₆H₅C(CH₃)NH₂]⁺ | 120 | Phenyl, methyl, amino substituted carbon |

| [C₆H₅C(CH₃)]⁺˙ | 104 | Loss of amino and ester groups |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺˙, m/z 179): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observed. Its m/z value confirms the molecular weight of the compound.

-

Loss of Methoxy Radical (m/z 148): Fragmentation of the ester group can lead to the loss of a methoxy radical (•OCH₃).

-

Loss of Carbomethoxy Radical (m/z 120): A common fragmentation pathway for amino acid esters is the cleavage of the bond between the alpha-carbon and the carbonyl carbon, resulting in the loss of the carbomethoxy radical (•COOCH₃). This is expected to be a major fragment.

-

Phenyl Cation (m/z 77): The phenyl group can be cleaved to form the stable phenyl cation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively pure compound, direct infusion is suitable.

-

Ionization: An appropriate ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 180.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Workflow Diagram

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

The spectroscopic characterization of this compound provides a wealth of information crucial for its unequivocal identification and quality control. This guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive spectroscopic profile of the molecule. The provided interpretations and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. While the data presented here is predictive, it is grounded in the fundamental principles of spectroscopy and provides a solid framework for the analysis of experimentally obtained spectra.

References

Due to the lack of direct experimental data for this compound in the searched literature, this reference list provides authoritative sources for the principles of spectroscopic interpretation and general chemical information.

-

PubChem Compound Summary for CID 14426739, this compound. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Methyl 2-amino-2-phenylpropanoate CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-2-phenylpropanoate, a valuable building block in organic synthesis and medicinal chemistry. This document will delve into its chemical identity, synthesis, analytical characterization, applications, and handling protocols, offering field-proven insights and methodologies for laboratory and development settings.

Core Chemical Identity and Properties

This compound, also known as methyl α-amino-α-phenylpropionate, is a non-proteinogenic α-amino acid ester. Its structure features a chiral center at the α-carbon, making it a valuable precursor for stereoselective synthesis.

Table 1: Chemical Identifiers for this compound and its Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound (Racemic) | 4507-41-9 | C₁₀H₁₃NO₂ | 179.22 | - |

| (S)-Methyl 2-amino-2-phenylpropanoate | 5933-41-5 | C₁₀H₁₃NO₂ | 179.22 | - |

| This compound hydrochloride | 191796-90-4 | C₁₀H₁₄ClNO₂ | 215.68 | Solid |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 179.094628657 |

| Monoisotopic Mass | 179.094628657 |

| Topological Polar Surface Area | 49.3 Ų |

| Heavy Atom Count | 13 |

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the desired stereochemistry and the scale of the reaction.

Asymmetric Strecker Synthesis of the Precursor Amino Acid

A robust method for preparing the parent α-amino acid, α-methyl-phenylglycine, is the asymmetric Strecker synthesis.[2][3][4] This method allows for the stereoselective introduction of the amino and nitrile groups, which can then be hydrolyzed to the carboxylic acid.

Diagram 1: Asymmetric Strecker Synthesis Workflow

Caption: Workflow for the asymmetric Strecker synthesis of α-methyl-phenylglycine.

Esterification of α-Methyl-phenylglycine

Once the desired enantiomer of the amino acid is obtained, it can be esterified to yield this compound. A common and effective method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend α-methyl-phenylglycine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (0.1-0.2 eq), to the suspension. The addition of thionyl chloride should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Techniques

Purification of the final product is crucial to remove any unreacted starting materials and byproducts.

-

Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the free base form of the ester. A gradient of ethyl acetate in hexanes is typically employed as the eluent.

-

Recrystallization: For the hydrochloride salt, recrystallization from a suitable solvent system, such as methanol/ether, can yield highly pure crystalline material.[5]

Diagram 2: Purification Workflow

Caption: General purification strategies for this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.4 ppm).- Methyl ester protons (singlet, ~3.7 ppm).- α-Methyl protons (singlet, ~1.6 ppm).- Amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | - Carbonyl carbon (~175 ppm).- Aromatic carbons (~125-145 ppm).- Quaternary α-carbon (~60 ppm).- Methyl ester carbon (~52 ppm).- α-Methyl carbon (~25 ppm). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 179.- Characteristic fragmentation patterns including loss of the methoxycarbonyl group. |

| Infrared (IR) Spectroscopy | - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1735 cm⁻¹).- C-O stretching of the ester (~1100-1300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

Note: Actual chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Applications in Research and Development

This compound and its parent amino acid are valuable building blocks in several areas of chemical research and drug development.

Peptide Synthesis

As a non-proteinogenic amino acid, α-methyl-phenylglycine can be incorporated into peptides to introduce conformational constraints and enhance metabolic stability.[6] The methyl ester serves as a protected form of the carboxylic acid, which can be deprotected under basic conditions for subsequent coupling reactions.

Chiral Auxiliary

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis.[7][8] By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recovered.

Precursor for Biologically Active Molecules

The unique structural motif of an α,α-disubstituted amino acid is present in various biologically active compounds. This makes this compound a key starting material for the synthesis of novel pharmaceutical candidates. For instance, derivatives of 2-amino-2-methyl-3-phenylpropanoic acid have been investigated for their anti-inflammatory properties.[9]

Reactivity, Stability, and Handling

Reactivity Profile

-

Amine Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.

-

Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be reduced to the corresponding amino alcohol.

Stability and Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For the hydrochloride salt, storage under an inert atmosphere at 2-8°C is recommended to ensure long-term stability. The free base may be susceptible to oxidation and should be handled accordingly.

Safety and Handling

-

Hazard Statements: The hydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and professionals in the fields of organic synthesis and drug development. Its straightforward synthesis, well-defined analytical profile, and diverse applications make it a key component in the synthetic chemist's toolbox. Adherence to proper handling and storage protocols is essential to ensure its stability and the safety of laboratory personnel.

References

- Reddy, B. V. S., & Reddy, L. R. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(15), 5778–5785.

- Reddy, B. V. S., & Reddy, L. R. (2011). Asymmetric Strecker synthesis of α-arylglycines. PubMed, 76(15), 5778-5785.

-

Strecker Amino Acid Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

- Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

- Loba Chemie. (2016). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS.

- ChemicalBook. (n.d.). 2-Amino-2-methylpropane(75-64-9).

- MassBank of North America. (n.d.). Spectrum CCMSLIB00000847675.

-

PubChem. (n.d.). Methyl 2-methyl-2-phenylpropanoate. Retrieved from [Link]

- Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Journal of Organic Chemistry, 67(18), 6434-6437.

- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(8), 707-710.

- BenchChem. (n.d.).

-

Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

- Chiral resolution. (n.d.). In chemeurope.com.

- Chiral resolution. (n.d.). In Wikipedia.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- MIT OpenCourseWare. (2010).

- MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)

- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....

- Doc Brown's Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.

- SpectraBase. (n.d.). 1-(Methyl(phenyl)amino)propan-2-one - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Methyl (2R,3S)-3-(benzoylamino)

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- BenchChem. (n.d.).

- PubMed. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Annals of Clinical Biochemistry, 19(3), 182-186.

- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3981.

- The Royal Society of Chemistry. (n.d.).

- ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Berkowitz, D. B., & Smith, M. K. (1996). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 61(23), 8237-8247.

- Royal Society of Chemistry. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(18), 7544-7548.

- Thermo Fisher Scientific. (n.d.).

- American Elements. (n.d.). (S)

- Google Patents. (n.d.).

- PubChem. (n.d.).

- ChemicalBook. (n.d.).

- ResearchGate. (n.d.). (PDF)

- PubMed. (2008). Purification of matrix metalloproteinases by column chromatography.

Sources

- 1. This compound | C10H13NO2 | CID 14426739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Stability of Methyl 2-amino-2-phenylpropanoate Under Acidic Conditions

Introduction

Methyl 2-amino-2-phenylpropanoate is a fascinating α,α-disubstituted amino acid ester. Its structure, featuring a quaternary α-carbon, is a key motif in the design of peptidomimetics and pharmacologically active compounds. The methyl substitution at the α-position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity and stability, particularly in contexts like peptide synthesis where it can enhance resistance to enzymatic degradation[1]. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's stability is not merely an academic exercise; it is a critical component of ensuring product quality, safety, and efficacy.

This guide provides a comprehensive technical overview of the stability of this compound, with a specific focus on its behavior under acidic conditions. As direct stability studies on this exact molecule are not extensively published, this document serves as a first-principles guide. It combines fundamental organic chemistry, established knowledge of analogous structures, and industry-standard protocols for forced degradation to empower researchers to rigorously determine its stability profile. We will delve into the theoretical underpinnings of its degradation, provide actionable experimental protocols, and outline the development of self-validating, stability-indicating analytical methods.

Physicochemical Properties and Structural Analysis

To predict the stability of this compound, we must first analyze its structure and the inherent reactivity of its functional groups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem CID: 14426739[2] |

| Molecular Weight | 179.22 g/mol | PubChem CID: 14426739[2] |

| Functional Groups | Methyl Ester, Primary Amine, Phenyl Group, Quaternary Carbon | N/A |

| Predicted pKa (Amino Group) | ~7.5 - 8.0 | Estimated based on typical α-amino acid esters[3][4] |

Key Structural Features and Their Implications

-

The Methyl Ester: The ester functional group is the primary site of susceptibility to hydrolysis. Under acidic conditions, this reaction is catalyzed by protons and is reversible.[5]

-

The α-Amino Group: The basicity of the primary amino group is a critical factor. In acidic solutions (pH < 6), this group will be predominantly in its protonated ammonium form (-NH₃⁺). This protonation has a significant electronic effect, acting as an electron-withdrawing group that can influence the reactivity of the nearby ester carbonyl.[4]

-

The Quaternary α-Carbon: The presence of both a methyl and a phenyl group on the α-carbon creates substantial steric hindrance around the ester's carbonyl carbon. This steric bulk is expected to slow the rate of nucleophilic attack (by water) during hydrolysis compared to a non-α-substituted or mono-α-substituted amino acid ester. This is a crucial feature that likely enhances the compound's intrinsic stability.

-

The Phenyl Group: The phenyl ring is generally stable under hydrolytic conditions but could be susceptible to electrophilic attack under very harsh acidic and oxidative environments, although this is a less probable degradation pathway compared to hydrolysis.

Predicted Degradation Pathways under Acidic Conditions

The principal degradation pathway for this compound in an acidic aqueous environment is acid-catalyzed ester hydrolysis .

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The causality behind each step is crucial to understanding the process:

-

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion from the acidic solution. This step is critical because it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

-

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon. This is typically the rate-determining step of the reaction, and its velocity is influenced by both the electrophilicity of the carbonyl carbon and steric hindrance around it.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester, forming a good leaving group (methanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling methanol and reforming the carbonyl group.

-

Deprotonation: The final product, the protonated α-methylphenylalanine, is formed.

Caption: Predicted mechanism for acid-catalyzed ester hydrolysis.

Experimental Design for a Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6] This knowledge is foundational for developing and validating a stability-indicating analytical method.

Principle of the Study

The goal is to achieve a target degradation of 5-20%. This level is sufficient to detect and characterize degradation products without destroying the molecule entirely, which could lead to uninformative secondary degradation. The choice of stress conditions should be based on the molecule's properties and ICH guidelines.[6]

Recommended Stress Conditions for Acid Hydrolysis

The following table outlines a logical starting point for an acid hydrolysis stress study. A tiered approach, starting with milder conditions, is recommended to avoid excessive degradation.

| Condition | Reagent | Temperature | Time Points (Example) | Rationale |

| Mild | 0.1 M HCl | 40°C | 2, 6, 12, 24 hours | Establishes a baseline degradation rate. |

| Intermediate | 0.1 M HCl | 60°C | 2, 4, 8, 16 hours | Evaluates the effect of increased thermal energy. |

| Harsh | 1.0 M HCl | 60°C | 1, 2, 4, 8 hours | Assesses stability under more extreme acidic conditions. |

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, including controls to ensure that observed degradation is due to the stress condition and not the analytical method or sample preparation.

Materials:

-

This compound

-

Hydrochloric Acid (HCl), certified ACS grade

-

Sodium Hydroxide (NaOH), certified ACS grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and vials

Protocol Workflow:

Caption: Experimental workflow for the forced degradation study.

Detailed Steps:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL). Causality: Using a co-solvent ensures solubility before introducing the aqueous acid.

-

Sample Preparation: For each condition, transfer a precise volume of the stock solution into a vial. Add the specified acid (e.g., 0.1 M HCl) to initiate the stress study.

-

Control Preparation:

-

Time Zero Control: Prepare one sample as above but immediately neutralize and dilute it for analysis. This establishes the initial concentration.

-

Blank Control: Prepare a sample containing only the acid and the solvent, but no drug. This is crucial to ensure no peaks from the matrix interfere with the analysis.

-

-

Incubation: Place the vials in a calibrated oven or water bath at the designated temperature.

-

Sampling and Quenching: At each specified time point, remove the corresponding vial. Immediately place it in an ice bath to halt the reaction and then add a stoichiometric equivalent of NaOH to neutralize the acid. Causality: Quenching the reaction by cooling and neutralization is critical for accurate kinetic data, preventing further degradation after the intended time point.

-

Final Dilution: Dilute the neutralized sample to the target analytical concentration using the mobile phase of the HPLC method.

-

Analysis: Analyze all samples (stressed, controls, and blank) using a validated stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent drug from its degradation products and any other potential impurities. HPLC with UV detection is the most common technique for this purpose.

Method Development Strategy

-

Column Selection: A reversed-phase C18 column is a versatile and robust starting point for a molecule with both polar (amino) and non-polar (phenyl) characteristics.

-

Mobile Phase Selection: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (acetonitrile or methanol) is recommended. The acidic buffer helps to ensure consistent protonation of the amino group, leading to sharper peaks and reproducible retention times.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) of this compound by running a UV scan. The phenyl group should provide strong chromophores, likely in the 210-260 nm range.

-

Method Optimization: Inject a partially degraded sample (from a pilot stress experiment) and adjust the gradient profile, flow rate, and buffer concentration to achieve baseline separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This confirms that the parent drug peak is not co-eluting with any degradants, a cornerstone of a trustworthy SIM.

Data Interpretation and Presentation

The data from the forced degradation study should be used to determine the degradation kinetics.

-

Quantification: Calculate the percentage of the parent drug remaining at each time point relative to the time zero control.

-

Kinetic Analysis: Plot the natural logarithm of the remaining drug concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the apparent first-order rate constant (-k).

-

Summary Table: Consolidate the results into a clear table.

| Stress Condition | Time (hours) | % Parent Drug Remaining | Major Degradant Peak Area (%) |

| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |

| 2 | 95.2 | 4.8 | |

| 4 | 90.5 | 9.4 | |

| 8 | 81.9 | 18.0 | |

| 16 | 67.1 | 32.7 |

Note: This is example data.

Conclusion

For professionals in drug development, executing a well-designed forced degradation study as outlined in this guide is a critical step. It not only elucidates the intrinsic stability of the molecule but also provides the necessary foundation for developing robust, reliable, and self-validating analytical methods. This ensures that the quality and integrity of this important chemical entity can be monitored and controlled throughout the pharmaceutical development lifecycle.

References

-

Analysis of Protonation Equilibria of Amino Acids in Aqueous Solutions Using Microsoft Excel. Journal of Chemical Education. [Link]

-

Determination of Dissociation Constants of Amino Acids by Capillary Zone Electrophoresis. Analytical Sciences. [Link]

-

This compound. PubChem. [Link]

-

Aldehydes, Ketones, Carboxylic Acids, and Esters. Master Organic Chemistry. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

α-Methylphenylalanine. Wikipedia. [Link]

-

The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

-

pKa of the Amino Acids. YouTube. [Link]

-

a-methyl-D-phenylalanine. Chemsrc. [Link]

-

Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]

-

DL-alpha-Methylphenylalanine. PubChem. [Link]

-

Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. National Institutes of Health. [Link]

-

Forced Degradation Studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 2-amino-2-phenylpropanoate Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

[CITY, State, January 22, 2026] – In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with diverse biological activities remains a paramount objective. Among the myriad of molecular scaffolds, Methyl 2-amino-2-phenylpropanoate and its derivatives are emerging as a promising class of compounds with significant therapeutic potential. This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, biological activities, and future prospects of these intriguing molecules.

Introduction: The Structural Promise of α-Amino-α-phenylpropanoates

The core structure of this compound, characterized by a chiral quaternary carbon center bearing an amino group, a methyl group, a phenyl ring, and a methyl ester, provides a unique three-dimensional arrangement for molecular interactions with biological targets. This structural rigidity and the presence of key functional groups make it an attractive starting point for the design of novel therapeutic agents across various disease areas. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of this compound derivatives can be achieved through various established and innovative synthetic routes. A common approach involves the Strecker synthesis or related methodologies, where a ketone is converted to an α-amino nitrile, followed by hydrolysis and esterification.

A Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Protocol for the Synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid (A closely related derivative):

A notable example is the asymmetric synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid, which has demonstrated significant biological activity.[1] This method often employs a chiral auxiliary to induce stereoselectivity, a critical factor for optimizing pharmacological effects. The synthesis typically involves the alkylation of a chiral nickel (II) complex of the Schiff base of alanine or glycine.[1]

Step-by-Step Methodology:

-

Complex Formation: Formation of a Schiff base between an amino acid (e.g., alanine) and a chiral auxiliary, followed by complexation with Ni(II).

-

Asymmetric Alkylation: Diastereoselective alkylation of the nickel complex with a suitable electrophile (e.g., a benzyl halide derivative).

-

Decomplexation and Hydrolysis: Removal of the nickel and the chiral auxiliary under acidic conditions to yield the desired α-amino acid.

-

Esterification: Conversion of the carboxylic acid to the corresponding methyl ester using standard esterification methods (e.g., methanol in the presence of an acid catalyst).

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereomeric excess and, consequently, the desired enantiomerically pure final product.

A Spectrum of Biological Activities

While research on this compound derivatives is still evolving, preliminary studies and data from structurally related compounds indicate a broad range of potential biological activities.

Anti-inflammatory and Antinociceptive Activity

A significant finding in this area is the demonstrated anti-inflammatory and antinociceptive (pain-relieving) properties of S(-)-2-amino-2-methyl-3-phenylpropanoic acid.[1] In preclinical models, this compound exhibited notable inhibition of inflammation and a reduction in pain response.[1]

Mechanism of Action: The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] The presence of the α-methyl group is crucial for this activity, a feature shared with many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

Experimental Data Summary:

| Compound | Activity | Model | Key Findings | Reference |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in paw volume | [1] |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Antinociceptive | Acetic acid-induced writhing | Reduction in the number of writhes | [1] |

Antihistamine Activity

Patents have been filed for 2-methyl-2'-phenylpropionic acid derivatives, which share a similar core structure, demonstrating potent antihistamine activity.[2][3] These compounds are designed to act as H1 receptor antagonists, offering potential for the treatment of allergic conditions.[2][3] The specific structural modifications that confer this activity highlight the tunability of the phenylpropanoate scaffold.

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound derivatives are limited, research on analogous structures provides compelling rationale for their investigation in oncology. For instance, amino acid ester derivatives of 5-fluorouracil have been synthesized and evaluated for their in vitro antitumor activity.[4] One such derivative demonstrated more potent inhibitory effects against the BEL-7402 human hepatoma cell line than the parent drug, 5-fluorouracil.[4] This suggests that the amino acid ester moiety can serve as an effective carrier for cytotoxic agents, potentially improving their cellular uptake and therapeutic index.

Furthermore, in vitro screening of amino acid-based cholesteryl esters has shown their potential to target triple-negative breast cancer cells.[5] These findings underscore the general applicability of amino acid esters in the design of novel anticancer agents. The investigation of this compound derivatives in this context is a logical and promising avenue for future research.

Potential Antimicrobial Activity

The structural features of this compound derivatives also suggest potential for antimicrobial applications. Amino acid-based compounds have a long history as antimicrobial agents, often acting as mimics of essential metabolites to disrupt microbial biosynthetic pathways.[6][7] For example, N-2-hydroxypropyltrimethyl ammonium chitosan derivatives bearing amino acid Schiff bases have demonstrated significant antibacterial and antifungal activities.[8] These compounds, particularly those with bromo- and methoxy-substituted phenyl rings, showed potent inhibition against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8]

The exploration of various substitutions on the phenyl ring of this compound could lead to the discovery of novel and potent antimicrobial agents.

Potential Neuroprotective Activity

The role of α-amino acid derivatives in neuroscience is well-established, with many neurotransmitters and neuromodulators belonging to this chemical class. While specific neuroprotective studies on this compound derivatives are yet to be extensively reported, the general neuroprotective potential of amino acid derivatives is a subject of active research. For instance, α-aminoderivatives of γ-(p-chlorophenyl)-tetrahydrofuran-2-one have been synthesized and shown to abolish aggressiveness in isolated mice in pharmacological tests.[9] This suggests that modifications of the core amino acid structure can lead to compounds with significant effects on the central nervous system. The phenylpropanoate scaffold could be a valuable starting point for designing novel neuroprotective agents targeting pathways involved in neurodegenerative diseases.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their stereochemistry and the nature of substituents on the aromatic ring and the ester group.

Key SAR Insights:

-

Stereochemistry: The chirality at the α-carbon is often critical for biological activity. For instance, in the case of S(-)-2-amino-2-methyl-3-phenylpropanoic acid, the (S)-enantiomer is the active form for anti-inflammatory effects.[1]

-

Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly influence potency and selectivity for different biological targets. Halogenation or the introduction of small alkyl groups can modulate lipophilicity and receptor binding.

-

Ester and Amine Modifications: Derivatization of the ester and amino groups can be used to create prodrugs with improved pharmacokinetic properties or to introduce new functionalities for enhanced biological activity.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive library of derivatives with diverse substitutions should be synthesized and screened against a wide range of biological targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

-

In vivo efficacy and safety profiling: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available evidence, although still emerging, points towards a broad spectrum of potential biological activities, including anti-inflammatory, antihistamine, anticancer, antimicrobial, and neuroprotective effects. The synthetic accessibility and the potential for chemical diversification make this class of compounds an exciting area for future research and development in the pharmaceutical sciences. Continued investigation into their synthesis, biological evaluation, and structure-activity relationships will be instrumental in unlocking their full therapeutic potential.

References

- WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google P

- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google P

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH. (URL: [Link])

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. (URL: [Link])

-

Design, synthesis and in vitro anticancer evaluation of a stearic acid-based ester conjugate. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: [Link])

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. (URL: [Link])

-

ALPHA-AMINO-BETA-PHENYL PROPIONIC ACID | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

-

Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (URL: [Link])

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (URL: [Link])

-

2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem. (URL: [Link])

-

Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed. (URL: [Link])

-

Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases - MDPI. (URL: [Link])

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH. (URL: [Link])

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (URL: [Link])

-

(PDF) In-vitro and in-silico screening of amino acid based-cholesteryl esters: comparative investigation to explore possible triple-negative breast cancer targets - ResearchGate. (URL: [Link])

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. (URL: [Link])

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties - ResearchGate. (URL: [Link])

-

US 11358948 B2 ( 45 ) Date of Patent - Googleapis.com. (URL: [Link])

-

Complex pharmacological properties of recombinant alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor subtypes - PubMed. (URL: [Link])

-

This compound | C10H13NO2 | CID 14426739 - PubChem. (URL: [Link])

-

Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (URL: [Link])

- US11655214B2 - Phenyl-2-hydroxy-acetylamino-2-methyl-phenyl compounds for the treatment of pancreatic cancer - Google P

-

Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC. (URL: [Link])

-

Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 3. EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 4. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases [mdpi.com]

- 9. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to Methyl 2-amino-2-phenylpropanoate in Medicinal Chemistry

Abstract

In the intricate world of drug design, the three-dimensional arrangement of atoms is not a trivial detail—it is often the very basis of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules, are therefore indispensable tools for the medicinal chemist. Among these, α,α-disubstituted amino acids represent a class of compounds that offer unique conformational constraints and metabolic stability. This guide provides an in-depth technical exploration of Methyl 2-amino-2-phenylpropanoate, a quintessential example of this structural class. We will dissect its synthesis, the critical process of resolving its enantiomers, and its application as a pharmacologically significant scaffold, exemplified by the antihypertensive drug, Methyldopa. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stereochemistry in the creation of novel therapeutics.

Introduction: The Significance of the Quaternary Stereocenter

The majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they can differentiate between the enantiomers of a chiral drug molecule, often leading to one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects[1]. The introduction of a quaternary stereocenter, as found in this compound, offers several advantages in drug design. The presence of the additional methyl group, compared to its parent phenylglycine, provides steric hindrance that can lock the molecule into a specific conformation, enhancing its binding affinity to a target. This steric bulk can also shield the molecule from metabolic enzymes, potentially increasing its biological half-life.

This guide will walk through the key stages of utilizing this chiral building block, from its creation as a racemic mixture to the isolation of its valuable enantiopure forms and its eventual incorporation into a clinically significant therapeutic agent.

Synthesis of Racemic this compound

The journey begins with the synthesis of the racemic compound. A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis [2][3]. This one-pot, three-component reaction combines an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. For an α,α-disubstituted amino acid like α-methylphenylalanine, the starting material is a ketone, in this case, acetophenone.

Step 1: Strecker Synthesis of (±)-α-Methylphenylalanine

The first stage involves the formation of the racemic acid, (±)-α-Methylphenylalanine.

Causality Behind Experimental Choices: The Strecker synthesis is particularly well-suited for α,α-disubstituted amino acids because it starts from a simple, achiral ketone. The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a safer and more practical alternative to using anhydrous ammonia and highly toxic hydrogen cyanide gas. The reaction proceeds through the in situ formation of an imine from acetophenone and ammonia, which is then attacked by the cyanide nucleophile. The final hydrolysis step, typically under strong acidic conditions, converts the nitrile group into a carboxylic acid.

Step 2: Fischer Esterification to (±)-Methyl 2-amino-2-phenylpropanoate

With the racemic acid in hand, the next step is to convert it to the target methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving treatment of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride[4].

Causality Behind Experimental Choices: The reaction is an equilibrium process. By using methanol as the solvent, its high concentration drives the equilibrium towards the formation of the methyl ester product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Chiral Resolution: Isolating the Enantiomers

With the racemic methyl ester (or its parent acid) synthesized, the most critical step is the separation of the (R)- and (S)-enantiomers. While several methods exist, diastereomeric salt formation followed by fractional crystallization remains a widely used and scalable technique[5][6]. This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed. These salts have different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration. A common and effective resolving agent for amines is (+)-tartaric acid[7].

A key publication by F. W. Bollinger in the Journal of Medicinal Chemistry specifically describes the resolution of DL-α-methylphenylalanine, providing an authoritative basis for this procedure[1]. The process involves careful selection of a solvent in which the solubility difference between the two diastereomeric salts is maximized. After separation, the enantiomerically enriched amine is liberated from its salt by treatment with a base. The purity of the resolved enantiomer is then assessed by measuring its specific optical rotation using a polarimeter and comparing it to the literature value.

Determination of Absolute Configuration

Once the enantiomers are separated, it is crucial to determine their absolute configuration (i.e., which is R and which is S). While X-ray crystallography of the diastereomeric salt can provide an unambiguous answer, a more common and accessible method is NMR spectroscopy using a chiral derivatizing agent, most notably Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)[8][9][10][11][12].

The separated amine enantiomer is reacted with both (R)- and (S)-Mosher's acid chloride to form two diastereomeric amides. The protons in these amides experience different magnetic environments due to the anisotropic effect of the phenyl ring of the Mosher's reagent. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed amide bond, the absolute configuration of the original amine can be confidently assigned based on a well-established conformational model[8][12].

Application in Medicinal Chemistry: The Case of Methyldopa

The true value of a chiral building block is realized in its application. The α-methyl-α-amino acid scaffold is a key component of the antihypertensive drug Methyldopa ((S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid)[9][10].

Methyldopa is a prodrug that is actively transported into the central nervous system. There, it is metabolized by the enzyme aromatic L-amino acid decarboxylase (AADC) and subsequently dopamine β-hydroxylase (DBH) into (1R,2S)-α-methylnorepinephrine[13]. This metabolite acts as a potent agonist at presynaptic α₂-adrenergic receptors. Activation of these receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system, reduced peripheral vascular resistance, and a lowering of blood pressure[8][14].

Stereoselectivity of Methyldopa

The antihypertensive activity of Methyldopa resides almost exclusively in the (S)-enantiomer (L-α-methyldopa) [10][15]. The D-enantiomer is pharmacologically inert[15]. This stark difference in activity underscores the importance of using the enantiomerically pure form of the drug. The enzymes responsible for its bioactivation are stereoselective and only process the L-enantiomer efficiently. Administering the racemic mixture would mean that 50% of the dose is inactive, contributing to metabolic load without any therapeutic benefit.

| Enantiomer of Methyldopa | Biological Activity |

| (S)-(-)-α-Methyldopa (L-form) | Active antihypertensive agent[10][15] |

| (R)-(+)-α-Methyldopa (D-form) | Pharmacologically inert[15] |

Experimental Protocols

The following protocols are representative procedures based on established chemical principles and literature precedents. They should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Racemic (±)-α-Methylphenylalanine

(Adapted from the principles of the Strecker Synthesis[2])

-

In a well-ventilated fume hood, combine acetophenone (1.0 eq.), ammonium chloride (1.2 eq.), and potassium cyanide (1.2 eq.) in a suitable solvent such as aqueous ethanol.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Add a strong acid (e.g., 6 M HCl) to the aqueous residue.

-

Heat the mixture to reflux for 12-24 hours to hydrolyze the aminonitrile.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (approx. pH 6) to precipitate the product.

-

Filter the solid product, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Characterize the product by melting point and NMR spectroscopy to confirm the structure of (±)-α-Methylphenylalanine.

Protocol 2: Fischer Esterification to (±)-Methyl 2-amino-2-phenylpropanoate

(Based on standard esterification procedures[4])

-

Suspend (±)-α-Methylphenylalanine (1.0 eq.) in anhydrous methanol (used in large excess, as the solvent).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq.) or bubble in anhydrous HCl gas until saturation.

-